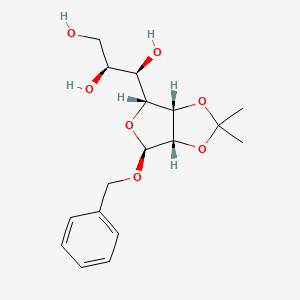

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a compound used for proteomics research . It has shown potential in studying diverse diseases due to its remarkable inhibitory effects on select cellular enzymes .

Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is 328.36 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Applications

D-Glycero-D-Manno-Heptose 7-Phosphate Synthesis : This compound, an intermediate in the biosynthesis of nucleotide-activated heptoses, was synthesized from a related derivative of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside. This synthesis is significant in carbohydrate chemistry (Güzlek, Graziani, & Kosma, 2005).

Synthesis of 1- or 3-Acyl-sn-Glycerols : The compound was used in the improved synthesis of optically active 1- or 3-acyl-sn-glycerols, highlighting its role in lipid research (Kodali, 1987).

Versatile Ld-ManHepp Derivative : A study focused on the synthesis of a heptose derivative using Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, underlining its versatility in carbohydrate synthesis (Grzeszczyk & Zamojski, 1994).

Antibiotic Synthesis : This compound was used in the synthesis of the antibiotic 1,5-dideoxy-1,5-imino-d-mannitol, demonstrating its potential in pharmaceutical research (Broxterman, Neefjes, Marel, Ploegh, & Boom, 1988).

Organic Chemistry and Methodology

Formation of Bromodeoxy Compounds : A study detailed the formation of bromodeoxy compounds from derivatives of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, contributing to the field of organic synthesis (Bock, Pedersen, & Thiem, 1979).

Rifamycin Synthesis : The compound played a role in the multi-step synthesis of a Rifamycin ansa-chain compound, illustrating its utility in complex organic syntheses (Nakata, Takao, Ikeyama, Sakai, Tatsuta, & Kinoshita, 1981).

Mécanisme D'action

Target of Action

This compound exerts its effects by interacting with specific cellular enzymes. While the exact targets may vary, it primarily inhibits crucial physiological processes . These targets play essential roles in cellular function, and their modulation by the compound leads to downstream effects.

Action Environment

Environmental factors matter! pH, temperature, and cofactors impact its stability and efficacy. For instance, extreme pH might denature it, rendering it ineffective. Stability during storage and administration is crucial for drug development.

Remember, this compound dances with enzymes, pathways, and cells, shaping biological outcomes. 🌟 .

Propriétés

IUPAC Name |

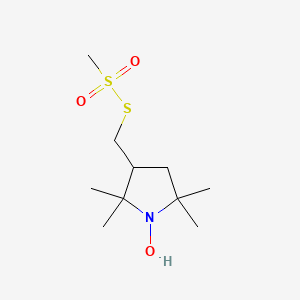

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCQBMVUWJKAQL-XFHWEBQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747118 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside | |

CAS RN |

105592-29-8 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)